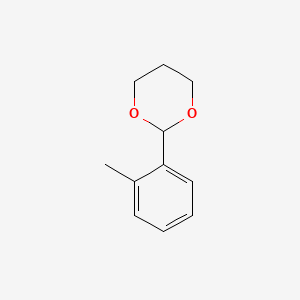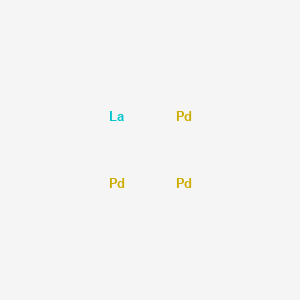
Lanthanum--palladium (1/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanthanum–palladium (1/3) is a compound consisting of lanthanum and palladium in a 1:3 ratio. Lanthanum is a soft, ductile, silvery-white metal that tarnishes slowly when exposed to air . Palladium is a rare and lustrous silvery-white metal discovered in 1803 . The combination of these two elements results in a compound with unique properties and applications in various fields, including catalysis and materials science.
Vorbereitungsmethoden
The synthesis of lanthanum–palladium (1/3) can be achieved through various methods. One common approach involves the reduction of lanthanum and palladium salts in the presence of a reducing agent. For instance, lanthanum(III) chloride and palladium(II) chloride can be reduced using hydrogen gas at elevated temperatures to form the desired compound. Another method involves the co-precipitation of lanthanum and palladium hydroxides, followed by calcination to obtain the final product .
Industrial production methods often involve the use of high-temperature furnaces and controlled atmospheres to ensure the purity and homogeneity of the compound. The choice of precursor materials and reaction conditions can significantly influence the properties of the final product .
Analyse Chemischer Reaktionen
Lanthanum–palladium (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized in the presence of oxygen or other oxidizing agents to form oxides of lanthanum and palladium.
Reduction: Reduction reactions can be carried out using hydrogen gas or other reducing agents to revert the compound to its metallic state.
Common reagents used in these reactions include hydrogen gas, oxygen, halogens, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Lanthanum–palladium (1/3) has a wide range of applications in scientific research:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation, dehydrogenation, and oxidation reactions.
Materials Science: Lanthanum–palladium (1/3) is used in the development of advanced materials, including alloys and composites, due to its excellent mechanical and thermal properties.
Environmental Science: Lanthanum–palladium (1/3) is used in environmental applications, including the removal of pollutants from water and air.
Wirkmechanismus
The mechanism by which lanthanum–palladium (1/3) exerts its effects depends on its specific application. In catalysis, the compound facilitates chemical reactions by providing active sites for reactant molecules to interact and form products. The unique electronic and structural properties of lanthanum and palladium contribute to the compound’s catalytic activity .
In medical applications, lanthanum–palladium (1/3) can interact with biological molecules and cellular structures, influencing various biochemical pathways. For instance, it can bind to phosphate ions in the gastrointestinal tract, reducing phosphate absorption and lowering serum phosphate levels .
Vergleich Mit ähnlichen Verbindungen
Lanthanum–palladium (1/3) can be compared with other similar compounds, such as lanthanum–nickel (1/3) and lanthanum–cobalt (1/3). These compounds share some similarities in terms of their chemical properties and applications but also exhibit unique characteristics:
Eigenschaften
CAS-Nummer |
12031-23-1 |
|---|---|
Molekularformel |
LaPd3 |
Molekulargewicht |
458.2 g/mol |
IUPAC-Name |
lanthanum;palladium |
InChI |
InChI=1S/La.3Pd |
InChI-Schlüssel |
HCBHHWYICRNVOI-UHFFFAOYSA-N |
Kanonische SMILES |
[Pd].[Pd].[Pd].[La] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


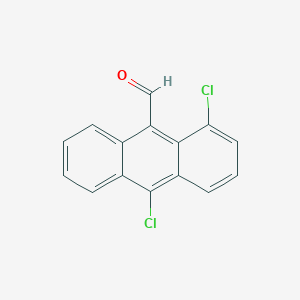


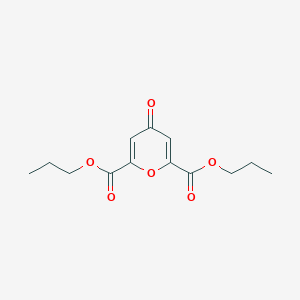
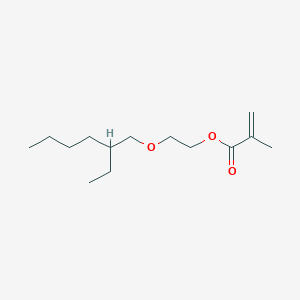
![N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine](/img/structure/B14730065.png)
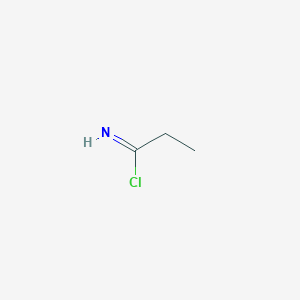

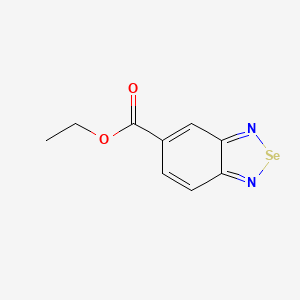
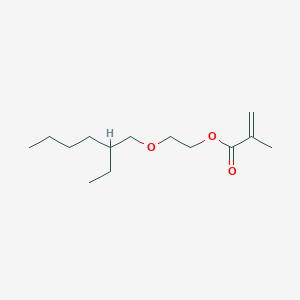
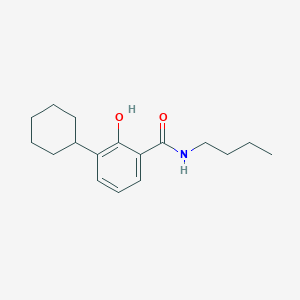
![[(e)-(2,5-Dimethylphenyl)diazenyl]propanedinitrile](/img/structure/B14730089.png)

